2-Hydroxymethylglutarate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

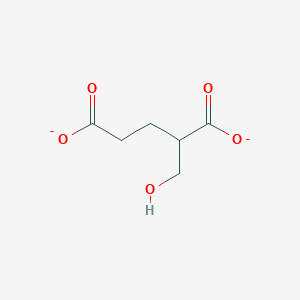

2-hydroxymethylglutarate is dicarboxylate anion of 2-hydroxymethylglutaric acid. It is a conjugate base of a 2-hydroxymethylglutaric acid.

Applications De Recherche Scientifique

Biochemical Role of 2-Hydroxymethylglutarate

2-HG is an oncometabolite derived from α-ketoglutarate through the action of mutant isocitrate dehydrogenase (IDH) enzymes. The accumulation of 2-HG in cells has been linked to altered cellular metabolism, particularly in cancer cells. It has been shown to inhibit α-ketoglutarate-dependent dioxygenases, which are critical for various cellular processes including DNA repair and histone demethylation . This inhibition leads to hypermethylation of DNA and histones, contributing to tumorigenesis in cancers such as glioblastoma and acute myeloid leukemia .

Cancer Research Applications

Oncometabolite Functionality : The role of 2-HG as an oncometabolite has garnered considerable attention. In tumors with IDH mutations, 2-HG levels can rise significantly, leading to metabolic reprogramming that supports tumor growth .

Therapeutic Targeting : Recent studies have indicated that targeting the pathways influenced by 2-HG may provide therapeutic benefits. For instance, the inhibition of FTO (an RNA demethylase) by D-2HG has been shown to suppress tumor growth by affecting the MYC and CEBPA gene expressions .

Case Studies :

- Glioblastoma : In glioblastoma models, treatment with D-2HG inhibited cell growth and induced differentiation, suggesting a potential therapeutic avenue for IDH-mutant gliomas .

- Acute Myeloid Leukemia : Similar effects have been observed in acute myeloid leukemia cell lines where D-2HG treatment led to decreased proliferation and increased apoptosis .

Metabolic Applications

2-HG plays a crucial role in metabolic pathways related to energy production and biosynthesis. It is involved in the synthesis of coenzyme Q10 and fatty acid metabolism, making it significant for cellular energy homeostasis .

Metabolic Reprogramming : The synthesis of 2-HG consumes NADPH and alters lipid synthesis pathways, leading to a decrease in glycolytic activity while stimulating glutamine metabolism . This reprogramming can create vulnerabilities in cancer cells that can be exploited for therapeutic purposes.

Immunological Implications

Recent research has highlighted the impact of 2-HG on immune cell function. Elevated levels of 2-HG can inhibit immune responses by altering cytokine production and immune cell differentiation. For example, it has been shown to suppress neutrophil chemotaxis and promote an immunosuppressive tumor microenvironment .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Oncometabolite role leading to tumorigenesis | Inhibition of DNA repair enzymes; hypermethylation of genes |

| Therapeutic Targeting | Potential for targeted therapies in IDH-mutant cancers | D-2HG inhibits FTO; affects MYC/CEBPA expression |

| Metabolism | Involvement in energy production; affects lipid synthesis | Alters glycolysis; stimulates glutamine metabolism |

| Immunology | Modulates immune responses; promotes immunosuppressive environment | Suppresses neutrophil activity; alters cytokine production |

Propriétés

Formule moléculaire |

C6H8O5-2 |

|---|---|

Poids moléculaire |

160.12 g/mol |

Nom IUPAC |

2-(hydroxymethyl)pentanedioate |

InChI |

InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |

Clé InChI |

XPQIPNORJZZYPV-UHFFFAOYSA-L |

SMILES canonique |

C(CC(=O)[O-])C(CO)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.